2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 3,4,5-trimethoxyphenylmethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl chloride, which is then reacted with piperazine to form the intermediate 1-(3,4,5-trimethoxybenzyl)piperazine. This intermediate is subsequently reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the ethylene oxide reaction step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the piperazine ring can interact with various receptors and enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used in the treatment of external genital warts and has a similar mechanism of action.
Uniqueness
2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a trimethoxyphenyl group, which provides a distinct set of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-20-14-10-13(11-15(21-2)16(14)22-3)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOHOAFGQLCOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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